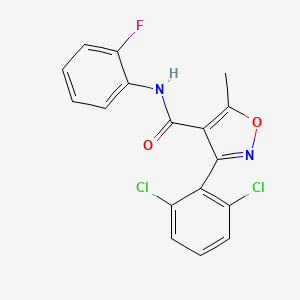![molecular formula C25H30BrN3O3 B11182358 2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide](/img/structure/B11182358.png)
2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide is a complex organic compound that features a piperidine ring substituted with a bromobenzoyl group and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-bromobenzoyl chloride and an appropriate catalyst.
Attachment of the Formamido Group: The formamido group can be added through a formylation reaction using formic acid or a formylating agent.
Final Coupling: The final step involves coupling the piperidine derivative with the formamido derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the formamido group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzoyl group may facilitate binding to hydrophobic pockets, while the formamido group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(3-Chlorobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide
- **2-[1-(3-Fluorobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide
- **2-[1-(3-Methylbenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide
Uniqueness
The presence of the bromine atom in the bromobenzoyl group distinguishes 2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide from its analogs. This bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Properties
Molecular Formula |
C25H30BrN3O3 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[1-[1-(3-bromobenzoyl)piperidin-4-yl]-2-oxo-2-(propylamino)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H30BrN3O3/c1-3-13-27-24(31)22(28-23(30)19-9-7-17(2)8-10-19)18-11-14-29(15-12-18)25(32)20-5-4-6-21(26)16-20/h4-10,16,18,22H,3,11-15H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
UBPDBNUPIYVXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline](/img/structure/B11182278.png)
![7-Ethyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B11182286.png)
![N-(5-chloro-2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11182289.png)
![2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate](/img/structure/B11182307.png)
![2-methoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11182320.png)
![9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11182322.png)

![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B11182331.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylhexanamide](/img/structure/B11182336.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11182341.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11182342.png)
![5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11182348.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11182351.png)
![3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B11182352.png)
